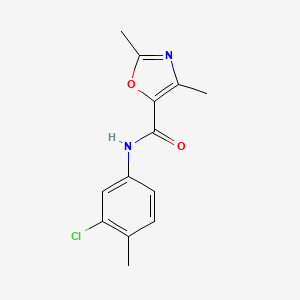

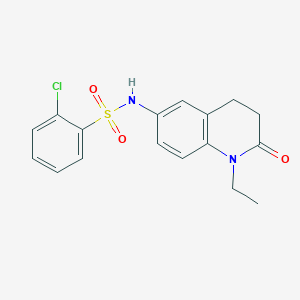

N-(3-chloro-4-methylphenyl)-2,4-dimethyloxazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “N-(3-chloro-4-methylphenyl)-2,4-dimethyloxazole-5-carboxamide”, a related compound “N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide” was synthesized using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one . This method proved to be efficient in the synthesis of the bis amide compound in good yields and purity .Molecular Structure Analysis

The compound was characterized by single-crystal XRD, IR, 1H NMR, and 13C NMR spectroscopic studies . In the crystal, the molecules are linked by N–H⋯O and C–H⋯O hydrogen bonds. There are also weak π⋯π interactions in the compound form a layer structure parallel to the bc plane .Scientific Research Applications

Antitumor Activity and Pharmacokinetics

Research into compounds such as mitozolomide and its analogues (e.g., CCRG 81045) has revealed significant antitumor activity against various cancers, including leukemia and melanoma. These compounds undergo metabolic activation to form metabolites that can alkylate DNA, contributing to their antitumor effects. Pharmacokinetic studies have also been conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of these compounds, which is crucial for optimizing their therapeutic efficacy and safety (Stevens et al., 1987).

Enzyme Inhibition

The study of enzyme inhibitors is another critical area of chemical research. Compounds like leflunomide and its metabolites have been evaluated for their ability to inhibit dihydroorotate dehydrogenase, an enzyme involved in pyrimidine synthesis. This inhibition has implications for immunosuppression and antirheumatic effects, highlighting the potential of chemical compounds in therapeutic applications (Knecht & Löffler, 1998).

Synthesis of Novel Compounds

The synthesis of new chemical entities with potential biological activities is a fundamental aspect of medicinal chemistry. Studies have focused on creating novel compounds such as isoxazole- and pyrazole-derivatives, exploring their potential as antimicrobial, anticancer, or anti-inflammatory agents. These efforts contribute to the expansion of chemical libraries for drug discovery and development (Yu et al., 2009).

Mechanism of Action

Target of Action

It is suggested that the compound may interact with key enzymes or proteins involved in the growth and development of certain plant species .

Mode of Action

The compound’s mode of action involves the disruption of photosynthesis . It is suggested that the compound interferes with the photosynthetic process, leading to a decrease in the plant’s ability to produce energy and essential biomolecules . This results in the inhibition of plant growth and eventually leads to plant death .

Biochemical Pathways

The compound affects the photosynthetic pathway, a crucial biochemical pathway in plants . By inhibiting photosynthesis, the compound disrupts the plant’s ability to convert light energy into chemical energy, which is essential for the synthesis of carbohydrates and other organic compounds . The downstream effects include a decrease in the plant’s growth rate and eventual death due to energy deprivation .

Result of Action

The result of the compound’s action is the inhibition of plant growth and eventual plant death . By disrupting photosynthesis, the compound deprives the plant of the energy and essential biomolecules it needs to grow . This leads to a decrease in the plant’s growth rate and eventually results in plant death .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the plant’s age, with older plants showing increased tolerance to the compound . Additionally, environmental conditions such as light intensity and temperature could potentially influence the compound’s stability and efficacy .

properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2/c1-7-4-5-10(6-11(7)14)16-13(17)12-8(2)15-9(3)18-12/h4-6H,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWAMTFKXWTGTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(N=C(O2)C)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-methylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-naphthamide](/img/structure/B2988093.png)

![[4-(4-Fluorophenyl)piperazin-1-yl]-[6-(oxan-4-yl)pyrimidin-4-yl]methanone](/img/structure/B2988097.png)

![(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2988099.png)

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2988102.png)

![1-(p-Tolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2988103.png)

![2-fluoro-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzenesulfonamide](/img/structure/B2988106.png)

![4-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinamine](/img/structure/B2988115.png)